N'-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide is a compound that belongs to the class of hydrazide-Schiff bases. These compounds are known for their diverse biological activities, including antibacterial and anthelmintic properties . The compound is characterized by the presence of a furan ring, a chlorophenyl group, and a nitrobenzohydrazide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide typically involves the reaction of substituted phenyl-1-ketohydrazide or 2-(4-chloro-3-methylaryloxy)aceto-hydrazide with different 5-(substituted aryl)-2-furfuraldehyde . The reaction is carried out under anhydrous conditions to yield the desired hydrazide-Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide has been extensively studied for its biological activities. Some of its applications include:
Antibacterial Activity: The compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Anthelmintic Activity: It has demonstrated significant anthelmintic activity against species of earthworms.
Potential Therapeutic Uses: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and parasitic infestations.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide involves its interaction with bacterial cell walls and enzymes. The compound’s hydrazide-Schiff base structure allows it to inhibit bacterial growth by interfering with cell wall synthesis and enzyme activity . Additionally, its anthelmintic activity is attributed to its ability to disrupt the metabolic processes of parasitic worms.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Furan Derivatives: Compounds containing furan rings exhibit various biological activities, such as antimicrobial and anticancer effects.
Uniqueness
N’-[(E)-[5-(3-Chlorophenyl)furan-2-YL]methylidene]-4-nitrobenzohydrazide stands out due to its unique combination of a furan ring, chlorophenyl group, and nitrobenzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H12ClN3O4 |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C18H12ClN3O4/c19-14-3-1-2-13(10-14)17-9-8-16(26-17)11-20-21-18(23)12-4-6-15(7-5-12)22(24)25/h1-11H,(H,21,23)/b20-11+ |
InChI Key |
JMYDAYCMUAEHBS-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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